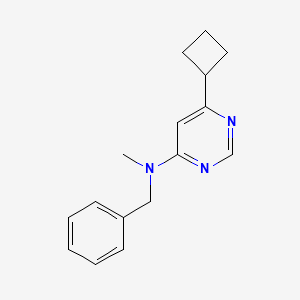

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic center to the molecule, while the benzyl and cyclobutyl groups would add complexity and three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, as well as the benzyl, cyclobutyl, and methylamine groups. Each of these groups has different reactivity, and could participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amine group might make it more soluble in water, while the aromatic benzyl group might increase its stability .Scientific Research Applications

Photochemical Benzylic Bromination in Continuous Flow

Abstract: BrCCl₃, a rarely used benzylic brominating reagent, exhibits complementary reactivity to other reagents. Its reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This method is initiated by the photolysis of the Br–Br bond in Br₂, which is present in low levels in N-bromosuccinimide (NBS). The continuous flow approach allows for improved and evenly distributed light penetration throughout the reaction medium, making it suitable for scaling up reactions. One specific application is the development of a p-methoxybenzyl bromide generator for PMB protection, demonstrated on a pharmaceutically relevant intermediate with a yield of 91% and a PMB-Br space–time yield of 1.27 kg L⁻¹ h⁻¹.

Suzuki–Miyaura Coupling Using Boron Reagents

Abstract: N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can serve as a boron-containing substrate for Suzuki–Miyaura coupling reactions. This powerful cross-coupling method allows the formation of C–C bonds between aryl or vinyl boron reagents and aryl or vinyl halides. By using N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine as a boron source, researchers can access diverse biaryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals. The coupling reaction proceeds under mild conditions and provides a versatile platform for creating complex molecular architectures .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its reactivity and the way it interacts with other molecules .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSQXQKWGMCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)

![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)

![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)

![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)

![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)